(5-(3-Chlorophenyl)-4H-1,2,4-triazol-3-YL)methanamine
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Overview
Description
[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound has a triazole ring substituted with a 3-chlorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form 3-(3-chlorophenyl)-1H-1,2,4-triazole. This intermediate is then subjected to reductive amination using formaldehyde and ammonium chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of [3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or amides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles, which may have different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of dihydrotriazoles.
Substitution: Introduction of various functional groups on the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, [3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further investigation in drug development.
Medicine
In medicine, [3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine is being explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine
- [3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine
- [3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine
Uniqueness
Compared to similar compounds, [3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine exhibits unique chemical properties due to the presence of the 3-chlorophenyl group. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C9H9ClN4 |
---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C9H9ClN4/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14) |
InChI Key |
OYUVQJXQWWNMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=N2)CN |
Origin of Product |
United States |
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